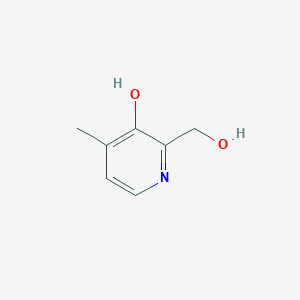
2-(Hydroxymethyl)-4-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-4-methylpyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methylpyridin-3-ol can be achieved through several methods. One common approach involves the hydroxymethylation of 4-methylpyridin-3-ol using formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-methylpyridin-3-ol
Reagent: Formaldehyde
Catalyst: Sodium hydroxide
Solvent: Water or ethanol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-4-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4-methylpyridin-3-ol
Reduction: this compound
Substitution: Various substituted pyridin-3-ol derivatives
科学的研究の応用
2-(Hydroxymethyl)-4-methylpyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-4-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
4-Methylpyridin-3-ol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Hydroxymethylpyridine: Lacks the methyl group at the 4-position, which can affect its binding affinity and reactivity.
2,4-Dimethylpyridin-3-ol: Contains an additional methyl group, which can influence its steric and electronic properties.
Uniqueness
2-(Hydroxymethyl)-4-methylpyridin-3-ol is unique due to the presence of both the hydroxymethyl and methyl groups, which provide a balance of hydrophilicity and hydrophobicity. This combination enhances its reactivity and binding properties, making it a valuable compound in various applications.
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
2-(hydroxymethyl)-4-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-2-3-8-6(4-9)7(5)10/h2-3,9-10H,4H2,1H3 |
InChIキー |
JRMYIEBZHRQUOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine](/img/structure/B13953742.png)
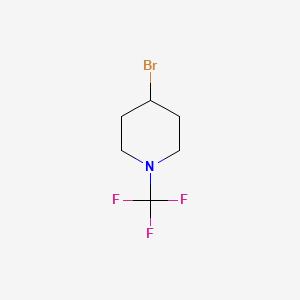
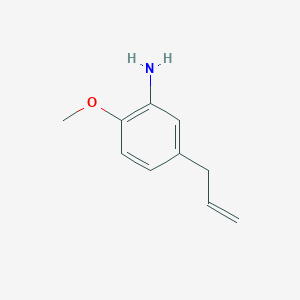


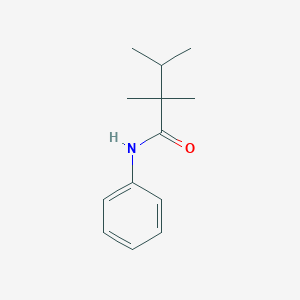
![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)

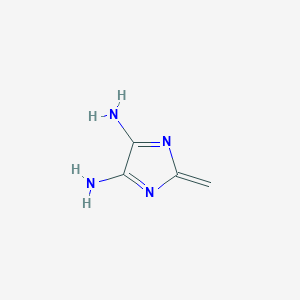
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)


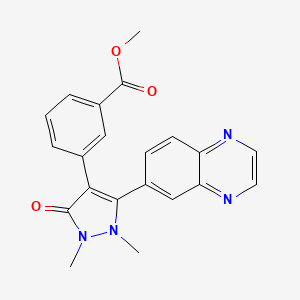
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
